molecular formula C8H14IN3O B2671325 [(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine CAS No. 2137608-93-4

[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine

Cat. No.: B2671325
CAS No.: 2137608-93-4
M. Wt: 295.124
InChI Key: FATJYAMMMLINAN-UHFFFAOYSA-N
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Description

(3-iodo-1-methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an iodine atom at the 3-position, a methyl group at the 1-position, and a methoxyethylamine group attached to the 4-position of the pyrazole ring. These structural features contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14IN3O/c1-12-6-7(8(9)11-12)5-10-3-4-13-2/h6,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJYAMMMLINAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)I)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-iodo-1-methyl-1H-pyrazol-4-yl)methylamine typically involves multiple steps, including iodination, methylation, and amination reactions. One common synthetic route is as follows:

Industrial Production Methods

Industrial production of (3-iodo-1-methyl-1H-pyrazol-4-yl)methylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-iodo-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of (3-iodo-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-iodo-1-methyl-1H-pyrazol-4-yl)methylamine is unique due to its combination of an iodine atom, a methyl group, and a methoxyethylamine group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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